molecular formula C25H32N2O5 B2975758 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide CAS No. 921836-02-4

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide

Número de catálogo: B2975758
Número CAS: 921836-02-4
Peso molecular: 440.54
Clave InChI: SVYWIIWGIMVUKI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H32N2O5 and its molecular weight is 440.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Novel Polycyclic Systems

Research into similar compounds has led to the development of new polycyclic systems combining 1,4-benzodiazepine and isoindolinone fragments. This synthesis contributes to the exploration of novel fused pentacyclic systems with potential applications in various fields of chemistry and pharmacology (Ukhin et al., 2011).

Serotonin Receptor Antagonists

Compounds with structural similarities have been studied for their potential as serotonin-3 (5-HT3) receptor antagonists. Such research is crucial for developing new treatments for conditions influenced by serotonin receptors, like certain gastrointestinal disorders (Harada et al., 1995).

Metabolite Synthesis

In the realm of drug metabolism, similar structures have been used in the enantioselective synthesis of metabolites for certain pharmaceutical compounds, highlighting their role in understanding and improving drug design and efficacy (Matsubara et al., 2000).

Antibacterial and Anticancer Agents

Benzoxepine-triazole hybrids, structurally related to the compound , have been synthesized and evaluated for their antibacterial and anticancer properties. This research signifies the potential of such compounds in the development of new therapies for bacterial infections and cancer (Kuntala et al., 2015).

Sinus Node Inhibitor Effects

Research on compounds with similar structures has explored their effects as sinus node inhibitors, with implications in the treatment of cardiac conditions (Thollon et al., 1997).

Antidepressant/Anxiolytic and Anti-Nociceptive Effects

Studies on 1,4-benzodiazepine-2-ones have revealed promising antidepressant and anti-nociceptive effects, suggesting potential applications in mental health and pain management (Singh et al., 2010).

Solid Form and Crystal Structure Analysis

Research into related molecules has provided insights into their solid form, crystal structure, and polymorphism, valuable for pharmaceutical formulation and material science applications (Braun et al., 2014).

QSAR Studies and Antibacterial Evaluation

Quantitative structure–activity relationship (QSAR) studies of related compounds have been conducted to understand their antibacterial properties, contributing to the design of more effective antimicrobial agents (Palkar et al., 2017).

Photophysical Properties

Studies on compounds with a fused oxazapolycyclic skeleton similar to the compound of interest have revealed unique photophysical properties, indicating potential applications in material science and photonics (Petrovskii et al., 2017).

X-ray Diffraction and DFT Studies

Benzimidazole fused-1,4-oxazepines, structurally related to the compound, have been synthesized and analyzed using X-ray diffraction and density functional theory (DFT), contributing to the field of molecular design and drug discovery (Almansour et al., 2016).

Propiedades

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-16(2)11-12-27-19-9-8-18(14-21(19)32-15-25(3,4)24(27)29)26-23(28)17-7-10-20(30-5)22(13-17)31-6/h7-10,13-14,16H,11-12,15H2,1-6H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYWIIWGIMVUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.